Mono-sec-butyl Phthalate-d4
Description
Contextualizing Phthalate (B1215562) Metabolites in Environmental and Biological Systems Research
Phthalates, or phthalate esters, are a class of high-production-volume synthetic chemicals primarily used as plasticizers to enhance the flexibility and durability of plastics. mdpi.comunil.ch Their widespread use in consumer products, including food packaging, personal care items, and medical devices, has led to their status as ubiquitous environmental contaminants. unil.chepa.gov Consequently, human exposure is continuous and occurs through multiple pathways, including ingestion, inhalation, and dermal contact. epa.govresearchgate.net
Once inside the body, parent phthalates are rapidly hydrolyzed by esterases into their primary monoester metabolites, which can then undergo further oxidative metabolism. unil.chnih.govuq.edu.au These metabolites, rather than the parent compounds, are generally considered the biologically active species and are excreted primarily through urine. epa.govnih.gov For this reason, biomonitoring—the assessment of chemicals in human tissues and fluids—has become a cornerstone of exposure science. nih.gov Measuring phthalate metabolite concentrations in urine provides a reliable and accurate picture of the internal dose of the parent phthalates. nih.govepa.gov This approach circumvents the significant challenges of external contamination from parent phthalates that are often present in laboratory equipment and the surrounding environment. nih.govepa.gov
Research in this field focuses on quantifying exposure levels across different populations and understanding the potential associations between these exposures and various health outcomes. researchgate.net Large-scale biomonitoring initiatives, such as the U.S. National Health and Nutrition Examination Survey (NHANES) and the German Environmental Specimen Bank (ESB), analyze urinary metabolites to track exposure trends over time and inform public health policies. nih.govacs.org
Significance of Deuterated Analogs in Advanced Chemical and Biological Research Methodologies
The accurate quantification of phthalate metabolites in complex biological and environmental samples, such as urine, blood, and food, presents significant analytical challenges. mdpi.comnih.gov These metabolites often exist at trace concentrations (parts-per-billion or lower), requiring highly sensitive and selective analytical techniques. mdpi.com The methods of choice are typically hyphenated chromatographic techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS). uq.edu.auoiv.int
To ensure the accuracy and reliability of these measurements, researchers employ a technique known as isotope dilution, which utilizes isotopically labeled internal standards. cfs.gov.hknih.gov Deuterated analogs, in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), are ideal for this purpose. oiv.intnih.gov These deuterated compounds are chemically and physically almost identical to their non-labeled (native) counterparts. nih.gov This means they exhibit the same behavior during sample preparation steps like extraction and cleanup, and they co-elute during chromatographic separation.
However, due to the mass difference, the deuterated standard can be distinguished from the native analyte by the mass spectrometer. nih.gov By adding a precise amount of the deuterated standard to a sample at the very beginning of the analytical workflow, it serves as an internal calibrant. This allows for the precise correction of any analyte loss that may occur during sample processing and compensates for variations in instrument response or matrix effects, where other components in the sample interfere with the analyte's signal. mdpi.comcfs.gov.hk The use of deuterated analogs is therefore considered a gold standard for achieving the highest level of accuracy in quantitative analysis. jst.go.jp
Research Rationale for Investigating Mono-sec-butyl Phthalate-d4 as a Key Analytical Standard
Mono-sec-butyl Phthalate (MsBP) is the primary monoester metabolite of the parent plasticizer, di-sec-butyl phthalate (DsBP). To accurately quantify exposure to DsBP, researchers must be able to precisely measure MsBP concentrations in biological samples. This compound is the deuterium-labeled analog of MsBP, specifically designed for this purpose. clearsynth.com The "-d4" designation signifies that four hydrogen atoms on the compound's phthalic acid ring have been substituted with deuterium atoms.
This isotopic labeling creates a molecule with a molecular weight that is four mass units higher than the native metabolite, allowing it to be clearly distinguished in mass spectrometric analyses while behaving identically during chromatography. clearsynth.com The fundamental research rationale for using this compound is its critical role as an internal standard in isotope dilution mass spectrometry. nih.gov Its application is essential for the robust and accurate quantification of Mono-sec-butyl Phthalate in complex matrices.
In environmental monitoring and human biomonitoring studies, adding a known quantity of this compound to a sample enables researchers to establish a precise ratio between the labeled standard and the native metabolite. This ratio remains constant throughout the entire analytical procedure, providing a highly reliable basis for calculating the initial concentration of the native MsBP in the sample. This ensures that the data generated on human or environmental exposure to di-sec-butyl phthalate is of the highest possible quality and accuracy.
Data Tables
Table 1: Chemical Properties of this compound
This table summarizes key identifiers and properties of the deuterated analytical standard.
| Property | Value | Source |
| Chemical Name | This compound | clearsynth.com |
| Synonyms | 1,2-Benzenedicarboxylic Acid 1-(1-methylpropyl) Ester-d4; Phthalic Acid sec-Butyl Ester-d4 | clearsynth.com |
| Molecular Formula | C₁₂H₁₀D₄O₄ | clearsynth.com |
| Molecular Weight | 226.26 g/mol | clearsynth.com |
| Isotope Label | Deuterium (D) | lgcstandards.comlgcstandards.com |
Table 2: Examples of Common Parent Phthalates and Their Corresponding Primary Metabolites
This table illustrates the metabolic relationship between common parent phthalates and the primary metabolites measured in biomonitoring studies.
| Parent Phthalate | Abbreviation | Primary Metabolite | Abbreviation | Source(s) |
| Di-n-butyl phthalate | DnBP | Mono-n-butyl phthalate | MnBP | epa.govdiva-portal.org |
| Di-isobutyl phthalate | DiBP | Mono-isobutyl phthalate | MiBP | epa.gov |
| Di(2-ethylhexyl) phthalate | DEHP | Mono(2-ethylhexyl) phthalate | MEHP | unil.chuq.edu.au |
| Diethyl phthalate | DEP | Monoethyl phthalate | MEP | nih.gov |
| Butylbenzyl phthalate | BBzP | Monobenzyl phthalate | MBzP | mdpi.com |
| Di-isononyl phthalate | DiNP | Mono-isononyl phthalate | MiNP | nih.govmdpi.com |
Properties
Molecular Formula |
C₁₂H₁₀D₄O₄ |
|---|---|
Molecular Weight |
226.26 |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-(1-methylpropyl) Ester-d4; 1,2-Benzenedicarboxylic Acid Mono(1-methylpropyl) Ester-d4; Phthalic Acid sec-Butyl Ester-d4; NSC 29059-d4; |
Origin of Product |
United States |
Synthesis and Physicochemical Characterization for Advanced Research Applications
Deuterated Synthesis Methodologies for Mono-sec-butyl Phthalate-d4
The synthesis of this compound is a multi-step process that involves the preparation of a deuterated precursor, sec-butanol-d4, followed by its reaction with phthalic anhydride (B1165640). The key to the synthesis is the selective incorporation of deuterium (B1214612) atoms at specific positions within the sec-butyl group, which ensures the stability of the label and prevents back-exchange under analytical conditions.
A plausible and effective method for the synthesis of sec-butanol-d4 involves a Grignard reaction using deuterated reagents. This approach offers high levels of deuterium incorporation and regiochemical control. The subsequent step is the esterification of phthalic anhydride with the synthesized deuterated alcohol.
Step 1: Synthesis of sec-Butanol-d4 via Grignard Reaction
The synthesis begins with the reaction of a deuterated Grignard reagent, such as ethyl-d5-magnesium bromide, with a deuterated aldehyde, like acetaldehyde-d4 (B137916). The use of deuterated starting materials is critical for achieving the desired d4 labeling on the sec-butyl chain.
Reaction: Ethyl-d5-magnesium bromide is reacted with acetaldehyde-d4 in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
Work-up: The resulting magnesium alkoxide is then hydrolyzed using a deuterium source, such as deuterium oxide (D₂O) with a mild acid catalyst, to yield sec-butanol-d4. This final step ensures that the hydroxyl proton is also a deuterium atom, although this is often readily exchangeable. The primary labeling of interest is on the carbon backbone.
Step 2: Esterification of Phthalic Anhydride with sec-Butanol-d4
The synthesized sec-butanol-d4 is then esterified with phthalic anhydride to produce this compound. This reaction is typically carried out by heating the two reactants, often in the presence of a catalyst to improve the reaction rate and yield.
Reaction Conditions: Phthalic anhydride and sec-butanol-d4 are heated, which leads to the opening of the anhydride ring by the alcohol to form the monoester. The reaction can be performed without a solvent or in a high-boiling inert solvent.
Catalysis: While the reaction can proceed without a catalyst, acidic catalysts are sometimes employed to accelerate the process. However, to avoid the formation of the diester (di-sec-butyl phthalate-d8), reaction conditions such as temperature and reaction time are carefully controlled. Molar ratios of the reactants are also optimized to favor the formation of the monoester.
Purification: The final product, this compound, is then purified using techniques such as column chromatography or recrystallization to remove any unreacted starting materials and byproducts.
This two-step synthesis approach provides a reliable method for the preparation of high-purity this compound, suitable for use as an internal standard in sensitive analytical applications.
Analytical Characterization Techniques for Ensuring Labeled Compound Integrity
To ensure the integrity and suitability of this compound as a certified reference material, a comprehensive analytical characterization is essential. This involves the use of multiple analytical techniques to confirm the chemical structure, purity, and identity of the labeled compound.
Mass Spectrometry (MS) is a primary tool for confirming the molecular weight and the presence of the deuterium label. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule and verify the incorporation of four deuterium atoms. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound, which is 4 mass units higher than the unlabeled analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for confirming the chemical structure and the position of the deuterium labels.
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, providing information about their chemical environment and confirming their location within the molecule.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The signals for the carbon atoms bonded to deuterium will show characteristic splitting patterns (due to C-D coupling) and potentially altered chemical shifts compared to the unlabeled compound, further confirming the site of deuteration.
Chromatographic Techniques are employed to assess the chemical purity of the compound.
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or MS) is used to separate the target compound from any impurities. The purity is determined by the peak area percentage of the main component.
Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) can also be used for purity assessment, particularly for volatile derivatives of the compound.
The combination of these techniques provides a robust characterization of this compound, ensuring its structural integrity and chemical purity.
| Analytical Technique | Parameter Assessed | Expected Outcome for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Weight and Elemental Composition | Molecular ion peak observed at m/z corresponding to C₁₂H₁₀D₄O₄. |
| ¹H NMR | Structural Confirmation and Deuterium Incorporation | Absence or significant reduction of signals for the sec-butyl group protons. |
| ¹³C NMR | Carbon Skeleton and Site of Deuteration | Characteristic splitting of carbon signals attached to deuterium. |
| HPLC-UV/MS | Chemical Purity | A single major peak corresponding to the target compound, with purity typically >98%. |
Isotopic Purity and Stability Assessment for Certified Reference Materials
For this compound to be used as a reliable certified reference material (CRM), its isotopic purity and stability must be rigorously assessed and documented.
Isotopic Purity Assessment determines the percentage of the deuterated compound relative to any remaining unlabeled or partially labeled species. This is a critical parameter for accurate quantification in isotope dilution mass spectrometry.
Methodology: High-resolution mass spectrometry is the primary technique for determining isotopic purity. By analyzing the isotopic cluster of the molecular ion, the relative abundances of the d0 (unlabeled), d1, d2, d3, and d4 species can be quantified.
Acceptance Criteria: For use as a CRM, the isotopic purity should be high, typically with the d4 species being the most abundant and a low percentage of the unlabeled (d0) form. The distribution of the different deuterated species is reported on the certificate of analysis.
| Isotopologue | Description | Target Abundance |
| d0 | Unlabeled Mono-sec-butyl Phthalate (B1215562) | As low as possible |
| d1 | Mono-sec-butyl Phthalate with one deuterium | Low abundance |
| d2 | Mono-sec-butyl Phthalate with two deuteriums | Low abundance |
| d3 | Mono-sec-butyl Phthalate with three deuteriums | Low abundance |
| d4 | Fully labeled Mono-sec-butyl Phthalate | >95% |
Stability Assessment ensures that the compound remains unchanged in its chemical and isotopic composition over time under specified storage and handling conditions. Stability studies are crucial for establishing the shelf-life and recommended storage conditions for the CRM.
Long-Term Stability: This is evaluated by storing the material at the recommended storage temperature (e.g., -20°C or -80°C) and analyzing it at regular intervals over an extended period. study.com Studies on other phthalate metabolites have shown high stability when stored at -70°C for up to a year. study.com
Short-Term Stability (Shipping Stability): This study assesses the impact of short-term exposure to different temperatures that may occur during shipping. Samples are subjected to temperature cycles that mimic potential shipping conditions and then analyzed for any degradation.
Freeze-Thaw Stability: The stability of the compound after multiple freeze-thaw cycles is assessed to ensure that repeated use of the standard does not compromise its integrity. Research indicates that the total concentrations of phthalate metabolites remain stable at -70°C despite several freeze-thaw cycles. study.com
Solution Stability: If the CRM is provided as a solution, its stability in the specified solvent is evaluated over time. Phthalate metabolite standards have been shown to be stable in solution when stored properly.
The results of these stability studies are used to define the expiration date and storage instructions provided on the certificate of analysis for this compound.
State of the Art Analytical Methodologies Employing Mono Sec Butyl Phthalate D4
Mass Spectrometry-Based Quantification Techniques for Mono-sec-butyl Phthalate-d4
Mass spectrometry (MS) is the definitive technique for the analysis of phthalate (B1215562) metabolites due to its high sensitivity and selectivity. When coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), MS allows for the unambiguous identification and quantification of target analytes, even at trace levels. The integration of this compound into these workflows is fundamental to method robustness and validity.
GC-MS has historically been a cornerstone for the analysis of semi-volatile organic compounds like phthalate metabolites. chromatographyonline.com For polar analytes such as mono-sec-butyl phthalate, which contain a free carboxylic acid group, a derivatization step is typically required to increase their volatility and thermal stability for GC analysis. mdpi.com A common approach involves silylation, for instance, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid to a less polar trimethylsilyl (B98337) ester. mdpi.com
Method development focuses on optimizing several key parameters:
Injector Conditions: A high injector temperature (e.g., 270-280°C) in splitless mode is used to ensure the efficient transfer of analytes onto the chromatographic column. mdpi.commdpi.com
Chromatographic Separation: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5MS or DB-5MS), is typically employed. mdpi.comnih.gov The oven temperature is programmed with a gradient ramp (e.g., starting at 70°C and increasing to 300°C) to achieve effective separation of the target analyte from other matrix components. mdpi.com
Mass Spectrometer Detection: The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. mdpi.com Specific quantifier and qualifier ions are monitored for both the native analyte and the this compound internal standard. Recent advancements have also focused on developing methods that eliminate the derivatization step, simplifying the analytical procedure. nih.gov
Validation of the GC-MS method ensures its reliability, with key performance characteristics including linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, and precision. mdpi.comnih.gov
Table 1: Example GC-MS Parameters for Monobutyl Phthalate Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., Rtx-5) | mdpi.com |
| Carrier Gas | Helium (~1 mL/min) | nih.gov |
| Injector Temperature | 270°C, Splitless | mdpi.com |
| Oven Program | 70°C, ramp 20°C/min to 300°C, hold 8 min | mdpi.com |
| MS Mode | Selected Ion Monitoring (SIM) | mdpi.com |
| Example Quantifier Ion (derivatized) | m/z specific to derivatized analyte | mdpi.com |
| Example Qualifier Ion (derivatized) | m/z specific to derivatized analyte | mdpi.com |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for quantifying phthalate metabolites in large-scale biomonitoring studies. nih.gov A major advantage of LC-MS/MS is that it can directly analyze polar compounds, thereby eliminating the need for the time-consuming derivatization step required for GC-MS. chromatographyonline.com This simplification significantly enhances sample throughput.
High-throughput protocols often incorporate automated sample preparation, such as online solid-phase extraction (SPE). nih.govuq.edu.au In this setup, the urine sample is directly injected, and an online SPE cartridge traps the analytes of interest while salts and other interferences are washed away. A switching valve then directs the elution solvent through the SPE cartridge and onto the analytical column, seamlessly integrating sample cleanup and analysis. uq.edu.au This automation reduces sample handling, minimizes contamination, and shortens analysis time to under 30 minutes per sample. nih.gov
Key components of a high-throughput LC-MS/MS method include:
Rapid Chromatographic Separation: The use of columns with core-shell particle technology allows for high-efficiency separations at lower backpressures, enabling faster run times compared to traditional fully porous particle columns. rsc.org
Tandem Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (typically the deprotonated molecule [M-H]⁻ in negative ion mode) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly selective and sensitive. chromatographyonline.com The MRM transitions for both the target analyte and this compound are monitored.
Table 2: Representative LC-MS/MS MRM Parameters for Monobutyl Phthalate (MBP) Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Monobutyl Phthalate (MBP) | 221.1 | 77.0 | Negative ESI |
| Monobutyl Phthalate-d4 (MBP-d4) | 225.1 | 81.0 | Negative ESI |
High-resolution mass spectrometry (HRMS), utilizing technologies like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, offers significant advantages for metabolite tracing and identification. biorxiv.orgnih.gov Unlike triple quadrupole instruments that target specific ions, HRMS instruments acquire full-scan spectra with high mass accuracy (typically <5 ppm deviation) and resolution (>10,000). jst.go.jp This capability allows for the determination of the elemental composition of detected ions, providing a much higher degree of confidence in compound identification. jst.go.jp
In the context of metabolite tracing, stable isotope-labeled compounds like this compound are invaluable. When a biological system is exposed to a mixture of the native phthalate and its deuterated analogue, HRMS can be used to screen the resulting complex matrix for metabolite "pairs." nih.gov An algorithm searches the data for pairs of ions that exhibit the specific mass difference corresponding to the deuterium (B1214612) labeling (e.g., a 4.025 Da shift for four deuterium atoms) and co-elute chromatographically. nih.govacs.org This approach is a powerful tool for discovering and confirming novel or unexpected metabolites of di-sec-butyl phthalate without needing prior knowledge of their structure. acs.org
Strategic Application of this compound as an Internal Standard
The primary and most critical application of this compound is its use as an internal standard (IS) in isotope dilution mass spectrometry. nih.gov An ideal internal standard behaves chemically and physically identically to the analyte of interest through all stages of sample preparation and analysis. By being labeled with stable heavy isotopes (deuterium), it is chemically identical but mass-shifted, allowing the mass spectrometer to distinguish it from the native analyte.
A known quantity of this compound is added to every sample, calibrator, and quality control material at the very beginning of the analytical process. nih.gov Any loss of analyte during extraction, cleanup, or injection, as well as any suppression or enhancement of the instrument signal due to matrix effects, will affect the analyte and the internal standard equally. Therefore, by measuring the ratio of the native analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved, irrespective of variations in sample recovery or instrument response. biorxiv.org
Biological matrices are inherently complex, containing numerous endogenous compounds that can interfere with analysis. The use of this compound is essential for accurate quantification in these samples.
Urine: As the primary matrix for phthalate exposure biomonitoring, urine analysis requires robust methods. chromatographyonline.com Phthalate monoesters are often excreted as glucuronide conjugates; therefore, a sample preparation step involving enzymatic hydrolysis (e.g., using β-glucuronidase) is common to measure the total metabolite concentration. researchgate.net Following hydrolysis, samples are typically purified and concentrated using solid-phase extraction (SPE) before LC-MS/MS analysis. chromatographyonline.comrsc.org The internal standard corrects for any variability in the efficiency of both the enzymatic and extraction steps. Methods have been validated with limits of detection in the low ng/mL range. nih.govrsc.org
Serum and Plasma: These matrices are more complex than urine due to high protein and lipid content. Sample preparation often involves protein precipitation followed by SPE or liquid-liquid extraction. The internal standard is crucial for compensating for significant matrix effects often observed in these samples.
Other Tissues (Saliva, Amniotic Fluid): The principles of isotope dilution apply universally. For any given biological matrix, a specific extraction protocol is developed, and the addition of this compound at the outset ensures the final calculated concentration is accurate despite the unique challenges posed by the matrix.
Table 3: Reported Limits of Detection (LOD) for Monobutyl Phthalate in Human Urine
| LOD (ng/mL) | Analytical Technique | Reference |
|---|---|---|
| 0.11 - 0.90 | Online SPE-HPLC-MS/MS | nih.gov |
| 0.03 - 1.4 | Offline SPE-HPLC-MS/MS | rsc.org |
| 0.85 - 5.33 | SPE-LC-MS/MS | chromatographyonline.com |
Quantifying phthalate metabolites in environmental samples presents challenges due to lower concentrations and diverse, often "dirty," matrices. Isotope dilution is the gold standard for achieving reliable data in these applications.
Water: For aqueous samples like surface water or wastewater, preconcentration is necessary. This is typically achieved using large-volume SPE or liquid-liquid extraction. This compound, added before extraction, corrects for incomplete recovery during this concentration step.
Air and Dust: Human exposure to parent phthalates occurs through inhalation of air and ingestion of dust, making these important matrices. Standardized methods, such as ISO 16000-33, outline procedures for their analysis. For air, active sampling involves drawing a known volume of air through a sorbent tube. jst.go.jp The trapped phthalates are then either thermally desorbed directly into a GC-MS or solvent-extracted. For house dust, samples are sieved and then extracted with an organic solvent. In both cases, a deuterated internal standard is added prior to extraction to ensure accurate quantification. jst.go.jpresearchgate.net
Soil and Sediment: Analysis of soil and sediment requires aggressive extraction techniques like Soxhlet or pressurized solvent extraction to liberate the analytes from the solid matrix. The co-extraction of numerous interfering compounds is common, making the selectivity of MS detection and the accuracy provided by the deuterated internal standard paramount.
Table 4: Example Recoveries of Deuterated Phthalate Standards in Air Sampling Methods
| Deuterated Standard | Adsorbent Type | Mean Recovery (%) | Reference |
|---|---|---|---|
| DBP-d4 | Octadecyl Silica (B1680970) (ODS) Filter | 91.3 - 99.9 | jst.go.jpresearchgate.net |
| DBP-d4 | Styrene-Divinylbenzene (SDB) Cartridge | 91.3 - 99.9 | jst.go.jpresearchgate.net |
| DEHP-d4 | Octadecyl Silica (ODS) Filter | > 89.7 | jst.go.jpresearchgate.net |
| DEHP-d4 | Styrene-Divinylbenzene (SDB) Cartridge | > 89.7 | jst.go.jpresearchgate.net |
Comprehensive Calibration and Validation Protocols for Analytical Assays
The accuracy and reliability of analytical methods for quantifying phthalate metabolites are fundamentally dependent on meticulous calibration and validation protocols. This compound (MsBP-d4), a deuterium-labeled isotopologue of mono-sec-butyl phthalate, serves as an ideal internal standard in these assays, particularly in isotope dilution mass spectrometry techniques. oup.comacs.org The use of an internal standard that is chemically identical to the analyte but has a different mass is crucial for correcting potential variations during sample preparation, extraction, and instrumental analysis. okstate.edu This approach, known as isotope dilution, is considered one of the most precise methods for quantification at very low concentrations. nih.gov
Validation of these analytical methods involves a comprehensive assessment of several key parameters to ensure the data generated is accurate and reproducible. A calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration across a specific range. nih.gov The linearity of this curve, typically demonstrated by a coefficient of determination (R²) greater than 0.99, confirms a proportional response across the quantification range. nih.govjst.go.jp
Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov Accuracy is assessed by analyzing spiked samples with known concentrations and is often expressed as percent recovery, with typical ranges between 95% and 110%. oup.com Precision, which measures the closeness of repeated measurements, is evaluated at both intra-day (within the same day) and inter-day (on different days) levels and is expressed as the relative standard deviation (%RSD), which should ideally be below 15%. oup.comnih.gov
Below is a table summarizing typical validation parameters for an analytical assay using a deuterated phthalate metabolite internal standard.
| Validation Parameter | Typical Acceptance Criteria/Value | Description |
| Linearity (R²) | > 0.99 | Measures the correlation between the instrumental response and the analyte concentration. |
| Accuracy (% Recovery) | 90% - 110% | The closeness of a measured value to a known or accepted value, often tested with spiked samples. |
| Precision (%RSD) | < 15% | The degree of agreement among a series of individual measurements. |
| Limit of Detection (LOD) | Analyte- and matrix-dependent (ng/mL range) | The lowest analyte concentration that the analytical process can reliably detect. |
| Limit of Quantification (LOQ) | Analyte- and matrix-dependent (ng/mL range) | The lowest analyte concentration that can be quantitatively determined with stated accuracy and precision. |
Optimized Chromatographic Separation Techniques for Phthalate Metabolites
The effective separation of individual phthalate metabolites from complex biological matrices like urine, serum, and plasma is critical for their accurate quantification. acs.orgoup.com Chromatographic techniques, primarily high-performance liquid chromatography (HPLC) and gas chromatography (GC), are the cornerstones of phthalate analysis. core.ac.uk Both techniques are typically coupled with mass spectrometry (MS) for sensitive and selective detection. oup.comnih.gov
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is widely used for analyzing phthalate monoesters because it can often be performed without a derivatization step, simplifying the sample preparation process. oup.com In contrast, GC-MS analysis of these polar and often thermally unstable metabolites traditionally requires a derivatization step to increase their volatility and thermal stability. nih.govfrontiersin.org The choice between LC and GC depends on various factors, including the specific metabolites of interest, required sensitivity, and available instrumentation.
Advanced Column Chemistries and Stationary Phases in Liquid Chromatography
In liquid chromatography, the separation of analytes is achieved through their differential interactions with the stationary phase (the column) and the mobile phase (the solvent). chromatographytoday.com The choice of column chemistry is one of the most powerful parameters for optimizing selectivity and achieving adequate separation of analytes. chromatographytoday.com For the analysis of phthalate metabolites, reversed-phase liquid chromatography (RPLC) is the most common approach. govst.edu
The most widely used stationary phase in RPLC is C18 (octadecylsilane), where long C18 alkyl chains are chemically bonded to a silica support. chromatographytoday.comgovst.edu This non-polar stationary phase separates compounds based primarily on hydrophobic interactions. chromatographytoday.com Phthalate metabolites, which possess a range of polarities, can be effectively separated using a C18 column with a mobile phase typically consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. govst.eduresearchgate.net
Beyond the standard C18, a variety of advanced column chemistries are available to enhance separation performance. These alternative stationary phases can provide different selectivity by introducing additional interaction mechanisms, such as pi-pi interactions, hydrogen bonding, or shape selectivity. chromatographytoday.com For instance, stationary phases with embedded polar groups can offer different retention characteristics for more polar metabolites. The selection of the optimal column depends on the specific phthalate metabolites being targeted and the complexity of the sample matrix. nih.gov
The following table outlines common types of HPLC stationary phases and their primary interaction mechanisms relevant to phthalate metabolite analysis.
| Stationary Phase Chemistry | Primary Interaction Mechanism(s) | Application Notes for Phthalate Metabolites |
| C18 (Octadecyl) | Hydrophobic (van der Waals) interactions | The most common and versatile choice for separating a wide range of phthalate metabolites. |
| C8 (Octyl) | Hydrophobic interactions (less retentive than C18) | Can be useful for more hydrophobic metabolites, providing shorter analysis times. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Offers alternative selectivity for aromatic phthalate metabolites like monobenzyl phthalate. |
| Embedded Polar Group (e.g., amide, carbamate) | Hydrophobic and hydrogen bonding interactions | Enhances retention and selectivity for more polar phthalate metabolites. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning into a water-enriched layer on the stationary phase surface | Specifically designed for separating very polar compounds that are poorly retained in reversed-phase mode. nih.gov |
Derivatization Strategies for Enhanced Gas Chromatographic Performance
Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. researchgate.net However, many phthalate monoesters are polar and have low volatility, making them unsuitable for direct GC analysis. nih.govfrontiersin.org Derivatization is a chemical modification process used to convert these analytes into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity. sigmaaldrich.com
The most common derivatization strategy for compounds containing active hydrogen atoms, such as the carboxylic acid group in phthalate monoesters, is silylation. sigmaaldrich.com This process involves replacing the active hydrogen with a trimethylsilyl (TMS) group. sigmaaldrich.com Silylating reagents react with functional groups like carboxylic acids, alcohols, and phenols to form TMS esters or ethers, which are significantly more volatile and suitable for GC analysis. sigmaaldrich.com
Several silylating agents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being one of the most widely used due to its reactivity and the volatility of its byproducts. sigmaaldrich.com The reaction is often facilitated by adding a catalyst, such as trimethylchlorosilane (TMCS), and may require heating to ensure complete derivatization. sigmaaldrich.com While effective, derivatization adds extra steps to the sample preparation workflow and requires careful control of reaction conditions to avoid incomplete reactions or degradation of the analytes. nih.gov Consequently, some modern GC methods have been developed to analyze underivatized phthalate metabolites by optimizing injection parameters, although this approach is less common. nih.govfrontiersin.org
The table below lists common derivatization reagents used in the GC analysis of compounds with active hydrogens, such as phthalate metabolites.
| Derivatization Reagent | Abbreviation | Target Functional Group(s) |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxylic acids, Alcohols, Phenols, Amines |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Carboxylic acids, Alcohols, Phenols, Amines |
| Trimethylchlorosilane | TMCS | Often used as a catalyst with BSTFA or MSTFA |
| N,N-Dimethylformamide dimethyl acetal | DMF-DMA | Carboxylic acids, Amines |
Research on Metabolic Disposition and Biotransformation Pathways of Phthalate Metabolites Utilizing Deuterated Tracers
In Vitro Investigations of Phthalate (B1215562) Metabolite Biotransformation Using Mono-sec-butyl Phthalate-d4
In vitro methodologies are fundamental to elucidating the metabolic pathways of xenobiotics, and the inclusion of deuterated tracers like this compound enhances the precision of these studies. By introducing a stable isotope-labeled internal standard, researchers can accurately quantify the biotransformation of the parent phthalate and the formation of its metabolites.
Enzymatic Pathways and Substrate Specificity in Isolated Cellular and Subcellular Fractions
The initial step in the metabolism of di-n-butyl phthalate (DBP) involves its hydrolysis by esterases to form mono-n-butyl phthalate (MBP). Subsequent oxidative metabolism of MBP is primarily mediated by cytochrome P450 (CYP) enzymes. Studies utilizing human liver microsomes have been instrumental in identifying the specific CYP isoforms involved in this process. By incubating MBP with a panel of human recombinant CYPs, researchers have pinpointed the key enzymes responsible for its further biotransformation.
The biotransformation of mono-sec-butyl phthalate is expected to follow similar enzymatic pathways. The use of this compound as an internal standard in such experiments allows for precise quantification of the metabolites formed by various cellular and subcellular fractions, such as liver microsomes and S9 fractions. This aids in determining the substrate specificity of different enzyme families, including CYPs and UDP-glucuronosyltransferases (UGTs), which are involved in the subsequent conjugation of the oxidized metabolites.
Application in Recombinant Enzyme Systems for Pathway Elucidation
Recombinant enzyme systems offer a controlled environment to study the activity of a single enzyme on a specific substrate. The application of this compound in these systems is critical for elucidating the precise role of individual enzymes in the metabolic cascade of the parent phthalate. For instance, by incubating the unlabeled mono-sec-butyl phthalate with specific recombinant human CYP enzymes in the presence of this compound, the formation of hydroxylated and other oxidized metabolites can be accurately measured. This approach allows for the unambiguous identification of the metabolic pathways and the specific enzymes responsible for each step.
In Vivo Tracer Studies of Phthalate Metabolite Disposition in Research Models
In vivo studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics in a whole-organism context. The use of deuterated tracers like this compound in animal models provides invaluable data on the pharmacokinetic and biotransformation profiles of phthalate metabolites.
Non-human Animal Models for Pharmacokinetic and Biotransformation Research
Animal models, particularly rodents, are frequently used to investigate the in vivo fate of phthalates. Following the administration of a parent phthalate, the use of this compound as an internal standard allows for the accurate tracking and quantification of its corresponding unlabeled metabolite in various biological matrices. This is essential for determining key pharmacokinetic parameters such as the rate of absorption, the extent of distribution to different tissues, and the rates of metabolism and elimination. Such studies have revealed that the biotransformation of phthalates can vary between species, highlighting the importance of using appropriate animal models in toxicological research.
Assessment of Isotope Effects and Metabolic Fate in Deuterated Phthalate Metabolite Studies
A critical consideration when using deuterated compounds in metabolic studies is the potential for kinetic isotope effects (KIEs). A KIE can occur when the substitution of a heavier isotope, such as deuterium (B1214612) for hydrogen, at a site of bond cleavage in a molecule leads to a change in the rate of a chemical reaction. In the context of phthalate metabolism, if a C-H bond is broken in the rate-determining step of an enzymatic reaction, the corresponding C-D bond in the deuterated analogue will be broken more slowly.
Role of Conjugation and Deconjugation Enzymes in Phthalate Metabolite Dynamics
Conjugation by UDP-Glucuronosyltransferases (UGTs)
UDP-glucuronosyltransferases (UGTs) are a major family of Phase II enzymes that catalyze the transfer of glucuronic acid to phthalate monoesters. nih.govfrontiersin.org This process, known as glucuronidation, is a principal pathway for the detoxification and excretion of these metabolites. researchgate.netnih.gov However, various phthalate monoesters have been shown to inhibit the activity of specific UGT isoforms, potentially affecting not only their own metabolism but also that of other endogenous and xenobiotic compounds. nih.govnih.gov
Research has demonstrated that the inhibitory effects of phthalate monoesters are isoform-specific. For instance, UGT1A9 is broadly inhibited by several monoesters, including monobenzyl phthalate (MBZP), monocyclohexyl phthalate (MCHP), monoethylhexyl phthalate (MEHP), monohexyl phthalate (MHP), and monooctyl phthalate (MOP). nih.gov MEHP also exhibits a strong inhibitory effect on UGT1A7. nih.gov In contrast, many other UGT isoforms, such as UGT1A1, UGT1A3, UGT1A6, UGT1A8, UGT1A10, UGT2B4, UGT2B7, UGT2B15, and UGT2B17, show negligible inhibition by a range of phthalate monoesters at a concentration of 100 μM. nih.gov
The mode of inhibition has been characterized as competitive for several of these interactions, indicating that the phthalate monoesters compete with the enzyme's substrate for binding to the active site. nih.gov The inhibition kinetic parameter (Kᵢ) quantifies the inhibitory potency, with lower values indicating stronger inhibition.
| Phthalate Monoester | Target UGT Isoform | Inhibition Type | Inhibition Constant (Kᵢ) in µM |
|---|---|---|---|
| Monoethylhexyl phthalate (MEHP) | UGT1A7 | Competitive | 11.25 |
| Monobenzyl phthalate (MBZP) | UGT1A9 | Competitive | 2.13 |
| Monocyclohexyl phthalate (MCHP) | UGT1A9 | Competitive | 0.09 |
| Monoethylhexyl phthalate (MEHP) | UGT1A9 | Competitive | 1.17 |
| Monohexyl phthalate (MHP) | UGT1A9 | Competitive | 7.47 |
| Monooctyl phthalate (MOP) | UGT1A9 | Competitive | 0.16 |
Conjugation by Sulfotransferases (SULTs)
Sulfotransferases (SULTs) represent another significant family of Phase II enzymes involved in the conjugation of phthalate monoesters. nih.govnih.gov These enzymes catalyze the transfer of a sulfonate group to the monoesters, a process known as sulfation. nih.gov Similar to glucuronidation, sulfation increases the water solubility of the metabolites, aiding in their excretion. nih.gov Phthalate monoesters have also been identified as inhibitors of various SULT isoforms, which could disrupt the metabolism of both endogenous substances like hormones and other xenobiotics. nih.govnih.gov
Studies have revealed that multiple phthalate monoesters exhibit strong inhibitory potential towards SULT1A1, SULT1B1, and SULT1E1. nih.gov For example, mono-hexyl phthalate (MHP), mono-octyl phthalate (MOP), mono-benzyl phthalate (MBZP), and mono-ethylhexyl phthalate (MEHP) strongly inhibit SULT1A1 activity. nih.gov SULT1B1 activity is significantly inhibited by monobutyl phthalate (MBP), MHP, MOP, mono-cyclohexyl phthalate (MCHP), and MEHP. nih.gov Furthermore, MHP, MOP, and MEHP have been shown to significantly inhibit SULT1E1. nih.gov In contrast, no significant inhibition of SULT1A3 by phthalate monoesters has been observed. nih.gov
The inhibitory kinetics have also been investigated for some of these interactions. For instance, MOP was found to have a Kᵢ of 2.23 μM for SULT1B1 and 5.54 μM for SULT1E1. nih.gov
| Phthalate Monoester | Target SULT Isoform | Inhibition Constant (Kᵢ) in µM |
|---|---|---|
| Mono-octyl phthalate (MOP) | SULT1B1 | 2.23 |
| Mono-octyl phthalate (MOP) | SULT1E1 | 5.54 |
Deconjugation by β-glucuronidase
While conjugation reactions are key to detoxification and elimination, the process of deconjugation can reverse these effects. β-glucuronidase is an enzyme capable of cleaving the glucuronic acid moiety from glucuronidated phthalate metabolites. nih.govmdpi.com This enzymatic action releases the free, and potentially more biologically active, phthalate monoester. nih.gov
The presence of β-glucuronidase in various tissues, including the liver, kidney, and placenta, is of toxicological significance. mdpi.com For example, conjugated metabolites that cross the placenta can be deconjugated by local β-glucuronidase activity, exposing the fetus to the active form of the phthalate monoester. mdpi.com In laboratory settings, β-glucuronidase is utilized to deconjugate glucuronidated phthalates in urine samples to measure the total phthalate metabolite concentration. nih.gov
One study demonstrated the deconjugation of a mono-n-butyl phthalate (MnBP) conjugate, MnBP-acyl-β-d-glucoside, in human liver and intestinal microsomes. nih.gov Approximately 10% of the conjugate was deconjugated back to free MnBP in liver microsomes, while about 15% was deconjugated in intestinal microsomes, highlighting the potential for ingested phthalate conjugates from plant sources to become bioactive within the human body. nih.gov
Environmental Exposure Assessment and Monitoring Methodologies Utilizing Mono Sec Butyl Phthalate D4
Methodologies for Quantitative Detection of Phthalate (B1215562) Metabolites in Environmental Compartments
The accurate measurement of phthalate metabolites in environmental matrices is fundamental to understanding their fate, transport, and potential for exposure. Isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards like Mono-sec-butyl Phthalate-d4, is considered a gold-standard technique for achieving precise and accurate quantification at low concentrations. nih.govfrontiersin.orgfrontiersin.org
Development of Robust Sampling and Extraction Protocols for Aquatic Systems (Water, Sediment)
The analysis of phthalate metabolites in aquatic environments requires sophisticated methods to isolate these compounds from complex matrices such as water and sediment. The use of deuterated internal standards is crucial for ensuring the accuracy of these measurements. researchgate.net
For water samples, methodologies often involve a single liquid-liquid extraction followed by direct analysis using gas chromatography-mass spectrometry (GC-MS). researchgate.net To minimize background contamination, which is a significant challenge in phthalate analysis, some methods exclude sample filtration and extract concentration steps, relying on the high sensitivity of the mass spectrometer. researchgate.net Deuterated phthalates are used as surrogate internal standards to quantify the target analytes accurately. researchgate.net Solid-phase extraction (SPE) is another widely used technique. dphen1.com For instance, a novel analytical platform for the simultaneous quantification of 27 plasticizers, including phthalate metabolites, in sea- and freshwater utilizes SPE with Oasis® HLB cartridges. dphen1.com In this method, samples are spiked with a mixture of deuterated internal standards, including deuterated phthalates, prior to extraction. dphen1.com
In the case of sediment, which presents a more complex matrix, robust extraction techniques are necessary. Accelerated solvent extraction (ASE) and ultrasonic extraction (UE) are commonly employed. mdpi.comresearchgate.net For example, a method for determining 16 selected phthalate esters in soil, which can be adapted for sediment, combines a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure with GC-MS. researchgate.net This involves ultrasonic extraction to improve sample dispersion and minimize the use of organic solvents, thereby reducing the risk of contamination. researchgate.net The use of isotope dilution with deuterated standards is integral to these methods to correct for extraction inefficiencies and matrix effects. thermofisher.com
A summary of analytical parameters for aquatic systems is presented below:
| Matrix | Extraction Technique | Analytical Method | Use of Deuterated Standard | Key Findings |
| Surface Water | Liquid-Liquid Extraction | GC-MS | Surrogate internal standards for quantification | Enables detection of priority phthalates at trace concentrations (0.01 to 0.66 µg/L). researchgate.net |
| Sea- and Freshwater | Solid-Phase Extraction (SPE) | HESI-UHPLC-HRMS | Spiked for recovery and quantification | Allows simultaneous analysis of 27 plasticizers with stable recoveries (98.5-105.8%). dphen1.com |
| Sediment | Accelerated Solvent Extraction (ASE) | GC-MS | Isotope dilution for accurate quantification | Effective for extracting phthalates from solid matrices. mdpi.com |
| Sediment/Soil | Ultrasonic Extraction (QuEChERS) | GC-MS | Internal standard for quantification | Simplifies extraction and reduces solvent use. researchgate.net |
Analytical Strategies for Terrestrial and Atmospheric Environmental Matrices (Soil, Dust, Air)
The analysis of phthalates in soil, dust, and air is crucial for understanding human exposure, particularly in indoor environments. nih.gov this compound and other deuterated analogues are key to achieving the necessary accuracy and precision in these analyses.
For soil and dust, various extraction methods have been developed. The QuEChERS method, often combined with gas chromatography-mass spectrometry (GC-MS), has proven effective for determining a range of phthalate esters. researchgate.net This method often involves ultrasonic extraction to enhance the dispersion of the sample and improve extraction efficiency. researchgate.net Another approach is accelerated solvent extraction (ASE), which is also followed by GC-MS analysis. researchgate.net To remove interferences from the complex matrix of soil and dust, a cleanup step using adsorbents like a mixture of C18 and primary secondary amine (PSA) is often employed. researchgate.net
In atmospheric monitoring, personal and indoor air samples are collected using polyurethane foam (PUF) and filter cartridges. scispace.com After collection, these cartridges are soxhlet-extracted, typically with a solvent mixture like diethyl ether in hexane. scispace.com The extract is then concentrated and analyzed by GC-MS in selected ion monitoring mode. scispace.com Deuterated phthalates are used as internal standards for quantification, ensuring the reliability of the measurements. scispace.com
The following table summarizes common analytical strategies for these matrices:
| Matrix | Extraction Method | Analytical Technique | Role of Deuterated Standard | Common Analytes |
| Soil | QuEChERS, Ultrasonic Extraction | GC-MS | Internal standard for quantification. researchgate.net | 16 priority phthalate esters. researchgate.net |
| Soil | Accelerated Solvent Extraction (ASE) | GC-MS | Isotope dilution for accurate quantification. researchgate.net | Six priority phthalates (USEPA). researchgate.net |
| Dust | Solvent Extraction | GC-MS | Internal standard for quantification. researchgate.net | Di-(2-ethylhexyl) phthalate (DEHP) is often dominant. researchgate.net |
| Air | Soxhlet Extraction (from PUF filters) | GC-MS | Internal standard for quantification. scispace.com | Various phthalate esters. scispace.com |
Biomonitoring Techniques for Human and Wildlife Exposure Assessment
Human biomonitoring is a key scientific method for assessing the extent to which environmental pollutants enter the human body. uantwerpen.be For non-persistent chemicals like phthalates, urine is the preferred matrix for biomonitoring because it is non-invasive and easy to collect. epa.gov The measurement of phthalate metabolites, rather than the parent compounds, is the standard approach as it minimizes the "phthalate blank problem" arising from ubiquitous laboratory contamination. epa.gov Isotope-dilution tandem mass spectrometry is the state-of-the-art analytical technique, and the use of isotopically labeled internal standards, such as this compound, is essential for correcting analytical variability and matrix effects. mdpi.comresearchgate.net
Standardized Protocols for Human Biomonitoring Sample Collection and Analysis (e.g., Urine, Blood)
Standardized protocols are crucial for ensuring the comparability of biomonitoring data across different studies and populations. mdpi.com For urine analysis, a common procedure involves enzymatic deconjugation to release the phthalate metabolites from their glucuronidated form, followed by solid-phase extraction (SPE) to concentrate the analytes and remove interferences. scispace.comresearchgate.net The extracts are then analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). scispace.comresearchgate.net The use of isotope-labeled internal standards for each analyte is the best practice to correct for matrix effects, which can vary significantly between different urine samples. mdpi.com Automated SPE systems have been developed to increase sample throughput and improve reproducibility. researchgate.net
While urine is the most common matrix, blood (serum or plasma) can also be analyzed. nih.govoup.com However, urinary concentrations of phthalate metabolites are typically 20 to 100 times higher than those in blood, making urine a more sensitive matrix for exposure assessment. nih.govnih.gov The analytical methods for serum are similar to those for urine, involving SPE and isotope-dilution HPLC-MS/MS. oup.com Column-switching LC-MS/MS techniques have been developed to enhance the sensitivity of these methods, allowing for the detection of phthalate metabolites at very low levels in both urine and serum. semanticscholar.org
Below is a table summarizing key aspects of standardized biomonitoring protocols:
| Biological Matrix | Key Preparation Steps | Analytical Method | Role of this compound |
| Urine | Enzymatic deconjugation (β-glucuronidase), Solid-Phase Extraction (SPE). scispace.commdpi.com | Isotope-dilution HPLC-MS/MS. scispace.comresearchgate.net | Internal standard to correct for sample loss and matrix effects. mdpi.com |
| Blood (Serum/Plasma) | Solid-Phase Extraction (SPE). oup.com | Isotope-dilution HPLC-MS/MS, often with column-switching. oup.comsemanticscholar.org | Internal standard for accurate quantification. oup.com |
Non-invasive Biomonitoring Approaches for Population-Level Exposure Studies
While urine is considered non-invasive, its short biological half-life (around 12 hours for most phthalate metabolites) means that repeated sampling is necessary to accurately assess long-term exposure. nih.govfrontiersin.org This has prompted research into alternative non-invasive matrices that may provide a longer-term picture of exposure, such as hair and nails. uantwerpen.benih.govfrontiersin.org
Hair analysis is emerging as a potentially suitable method for assessing long-term exposure to phthalates. nih.govfrontiersin.org Studies have shown that some phthalate metabolites can be detected in hair, and in animal studies, their levels have shown a dose-dependent relationship with exposure. frontiersin.org However, the sample handling procedures, including extraction and purification, are not yet standardized across different studies, which limits the comparability of results. nih.govfrontiersin.org
Nails have also been investigated as a non-invasive biospecimen for biomonitoring phthalate exposure. researchgate.net Research has indicated that major phthalate metabolites can be detected in fingernails, suggesting that they could be a useful tool for assessing long-term exposure. frontiersin.orgresearchgate.net However, similar to hair, more research is needed to validate this approach and to understand the relationship between phthalate concentrations in nails and other biological samples like urine and blood. researchgate.net
A comparison of non-invasive biomonitoring matrices is provided in the table below:
| Matrix | Advantages | Disadvantages | Current Status |
| Urine | Well-established methods, reflects recent exposure. epa.govnih.gov | Short half-life requires repeated sampling for long-term assessment. nih.govfrontiersin.org | Gold standard for phthalate biomonitoring. epa.gov |
| Hair | Potentially reflects long-term exposure, non-invasive. nih.govfrontiersin.org | Lack of standardized methods, external contamination concerns. nih.govfrontiersin.org | Emerging, requires further research and validation. nih.govfrontiersin.org |
| Nails | Potentially reflects long-term exposure, non-invasive. frontiersin.orgresearchgate.net | Limited research, relationship with other matrices not fully established. researchgate.net | Exploratory, requires more research. frontiersin.orgresearchgate.net |
Research on Source Apportionment Methodologies for Phthalate Exposure
Identifying the primary sources of phthalate exposure is crucial for developing effective strategies to reduce human body burdens. researchgate.net Biomonitoring data, when combined with other information, can help to pinpoint these sources. tandfonline.com For example, studies have suggested that for high-molecular-weight phthalates like DEHP, dietary intake is a major exposure pathway, while for low-molecular-weight phthalates, non-dietary sources such as personal care products and indoor air may be more significant. researchgate.net
One innovative approach to source apportionment is the use of compound-specific isotope analysis (CSIA). researchgate.netresearchgate.net This technique measures the stable isotope ratios (e.g., ¹³C/¹²C) of phthalates in environmental or biological samples. researchgate.net Since phthalates from different sources (e.g., natural vs. industrial) can have distinct isotopic "fingerprints," CSIA can potentially be used to trace the origins of these compounds. researchgate.net For instance, the isotopic composition of phthalates can provide clues about whether they are derived from C3 plants or crude oil. researchgate.net While still a developing field, CSIA holds promise for distinguishing between different exposure sources and understanding the environmental fate of phthalates. researchgate.netacs.org
Another method involves combining biomonitoring data with detailed information on personal activities, such as diet and the use of consumer products. researchgate.net By tracking changes in urinary metabolite concentrations in relation to specific activities, researchers can infer the likely sources of exposure. researchgate.net For example, a rise in the concentration of a particular metabolite after showering could point to a personal care product as the source. researchgate.net
Emerging Research Applications and Future Directions for Deuterated Phthalate Metabolites
Integration of Mono-sec-butyl Phthalate-d4 in Multi-Omics Research (e.g., Metabolomics, Exposomics) for Exposure Assessment
The integration of deuterated internal standards, such as this compound, is a cornerstone of modern multi-omics research, particularly in the fields of metabolomics and exposomics, for the accurate assessment of human exposure to phthalates. These research areas aim to comprehensively characterize the metabolic state of an organism and the totality of its environmental exposures, respectively. The use of isotope-labeled standards is critical for achieving the high degree of accuracy and precision required in these complex analyses.
This compound serves as an ideal internal standard for the quantification of its non-deuterated counterpart, Mono-sec-butyl Phthalate (B1215562) (MsBP), a metabolite of di-sec-butyl phthalate (DsBP). Because this compound is chemically identical to MsBP but has a distinct mass due to the deuterium (B1214612) atoms, it can be added to biological samples at a known concentration at the beginning of the analytical process. This allows for the correction of variability that can be introduced during sample preparation, extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This isotope dilution technique is considered the gold standard for quantitative analysis in biomonitoring. nih.govresearchgate.net
In metabolomics studies, the precise measurement of phthalate metabolites like MsBP is crucial for understanding the metabolic perturbations associated with phthalate exposure. Research has shown that exposure to phthalates can be linked to alterations in various metabolic pathways, including those involved in amino acid, carbohydrate, and lipid metabolism. unifi.it For instance, studies have identified associations between urinary phthalate metabolite concentrations and changes in the levels of endogenous metabolites, providing insights into the biological mechanisms underlying the adverse health effects of phthalates. The use of deuterated standards like this compound in these studies ensures that the measured associations are robust and not skewed by analytical artifacts.
Exposomics research benefits immensely from the use of deuterated phthalate metabolites for building a comprehensive picture of an individual's "exposome." By accurately quantifying a wide range of phthalate metabolites in human biospecimens such as urine, researchers can assess cumulative exposure from various sources, including diet, personal care products, and indoor environments. researchgate.netnih.gov This detailed exposure data can then be correlated with health outcomes, helping to identify key sources of exposure and inform public health interventions.
A summary of representative research findings where deuterated internal standards for butyl phthalate isomers are utilized is presented in the table below.
| Research Area | Analyte | Internal Standard | Matrix | Key Findings |
| Metabolomics | Mono-n-butyl Phthalate (MnBP) | Mono-n-butyl-d4-phthalate | Urine, Plasma | Associations found between MnBP levels and alterations in amino acid and lipid metabolism pathways. unifi.it |
| Exposomics | Mono-isobutyl Phthalate (MiBP) | Mono-isobutyl-d4-phthalate | Urine | Dietary intake and personal care product use identified as significant predictors of MiBP exposure. nih.gov |
| Biomonitoring | Mono-sec-butyl Phthalate (MsBP) | Mono-sec-butyl-d4-phthalate | Urine | Enables differentiation and accurate quantification of exposure to isomeric phthalates like DnBP and DiBP. |
Development of Advanced Analytical Platforms for High-Throughput Screening of Phthalate Metabolites
The need for large-scale epidemiological and exposome studies has driven the development of advanced analytical platforms capable of high-throughput screening of phthalate metabolites. A key innovation in this area is the automation of sample preparation, often involving online solid-phase extraction (SPE) coupled directly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net These automated systems significantly reduce sample handling, minimize the risk of contamination, and increase the number of samples that can be analyzed in a given timeframe.
In these high-throughput methods, a cocktail of deuterated internal standards, including this compound, is added to the urine samples. The samples are then automatically processed, which typically includes an enzymatic hydrolysis step to cleave glucuronide conjugates of the phthalate metabolites, followed by online SPE to concentrate the analytes and remove matrix interferences. The purified analytes are then separated by ultra-high-performance liquid chromatography (UHPLC) and detected by a tandem mass spectrometer. nih.gov The use of isotope dilution with standards like this compound is integral to these platforms, ensuring high accuracy and precision even at the low concentrations typically found in the general population.
The table below outlines the key features of advanced analytical platforms for phthalate metabolite analysis.
| Platform Component | Description | Advantage |
| Automated Online SPE | Solid-phase extraction is performed automatically and is directly coupled to the LC-MS/MS system. | Reduces manual labor, minimizes contamination risk, and increases sample throughput. researchgate.net |
| UHPLC | Utilizes smaller column particles and higher pressures for faster and more efficient separation of analytes. | Shorter analysis times, allowing for a greater number of samples to be processed. |
| Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity for the detection and quantification of specific metabolites. | Enables the accurate measurement of a wide range of phthalate metabolites, including isomers, at low concentrations. nih.gov |
| Isotope Dilution | A known amount of a deuterated internal standard, such as this compound, is added to each sample. | Corrects for matrix effects and variations in sample preparation and analysis, leading to highly accurate and precise results. nih.gov |
These advanced platforms have been instrumental in large-scale biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, which provides valuable data on the exposure of the U.S. population to a wide range of environmental chemicals, including phthalates. epa.gov
Q & A
Basic Research Questions
Q. How should researchers select and validate internal standards for quantifying Mono-sec-butyl Phthalate-d4 in environmental samples?
- Methodological Answer : Deuterated analogs like this compound are used as internal standards to correct matrix effects and instrument variability. For example, deuterated phthalates (e.g., diethyl phthalate-d4) are spiked into samples prior to extraction to account for recovery losses . Quantification via GC-MS or LC-MS should include isotopically labeled surrogates (e.g., bis(2-ethylhexyl) phthalate-d4) to validate method accuracy. Data analysis should incorporate regression on order statistics (ROS) for left-censored data and use tools like the NADA R package to handle non-detects .
Q. What statistical approaches are recommended for analyzing low-concentration this compound data in complex matrices?
- Methodological Answer : For trace-level detection, replace values below reporting limits (RLs) with half the RL to avoid bias in mean calculations . Use nonparametric tests (e.g., Kendall’s tau) for correlation analysis and principal component analysis (PCA) to identify patterns in multivariate datasets. SIMCA software can optimize PCA parameters for environmental exposure studies .
Q. How can study design mitigate confounding factors in human biomonitoring of phthalate metabolites like this compound?
- Methodological Answer : Employ longitudinal sampling to account for temporal variability in exposure. Stratify cohorts by age, diet, and occupational history to control for covariates. Cross-validate results with pharmacokinetic models (e.g., PBPK models for monobutyl phthalate) to estimate internal dose metrics from urinary metabolite data .
Advanced Research Questions
Q. How should researchers resolve discrepancies in exposure estimates between biomonitoring and environmental sampling of this compound?
- Methodological Answer : Discrepancies often arise from matrix effects, metabolic variability, or differences in detection limits. Address this by harmonizing analytical protocols (e.g., standardized RLs) and using deuterated surrogates to normalize recovery rates . Apply probabilistic modeling to reconcile exposure routes (dermal, inhalation, ingestion) with biomarker data .
Q. What synthetic strategies optimize the yield of deuterated phthalates like this compound for use as analytical standards?
- Methodological Answer : Multi-step synthesis (oxidation, chlorination, esterification) using deuterated precursors (e.g., o-xylene-D10) achieves high isotopic purity. Optimize reaction conditions (e.g., catalyst concentration, temperature) via single-factor experiments. Validate structures using MS and NMR, and confirm purity (>98%) via HPLC .
Q. How can isotopic labeling improve the tracking of this compound biodegradation pathways in environmental systems?
- Methodological Answer : Deuterium labeling enables precise tracing of degradation metabolites via high-resolution mass spectrometry. For example, rac Mono(ethylhexyl) Phthalate-d4 has been used to study aerobic/anaerobic breakdown in soil and water, identifying stable intermediates (e.g., phthalic acid-d4) and quantifying half-lives under varying pH/temperature conditions .
Q. What advanced modeling techniques are suitable for extrapolating in vitro toxicity data of this compound to human health risks?
- Methodological Answer : Combine physiologically based pharmacokinetic (PBPK) models with quantitative in vitro-to-in vivo extrapolation (QIVIVE). Calibrate models using human hepatocyte data and adjust for species-specific metabolic rates (e.g., glucuronidation efficiency). Validate predictions against epidemiological studies ranked for confidence using criteria like study design, bias risk, and sensitivity .
Data Interpretation and Contradiction Analysis
Q. How should conflicting results about this compound’s endocrine disruption potential be critically assessed?
- Methodological Answer : Evaluate study confidence using criteria from systematic reviews (e.g., NIH Risk of Bias Tool). High-confidence studies typically use longitudinal designs, control for confounding phthalates (e.g., DEHP), and report effect sizes with 95% CIs. Meta-analyses should weight findings by sample size and analytical rigor (e.g., use of isotopic standards) .
Q. What methods address batch variability in this compound measurements across laboratories?
- Methodological Answer : Implement inter-laboratory calibration using certified reference materials (CRMs) like di-n-butyl phthalate-d4. Share raw data (e.g., ion chromatograms, peak areas) via repositories for cross-validation. Use mixed-effects models to quantify variability sources (e.g., extraction efficiency, column degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
